2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Medicinal chemistry Pyrazine SAR Nucleophilic aromatic substitution

This 3-chloro isomer is a privileged scaffold for kinase-focused library construction. The C-3 chlorine provides a tractable handle for SNAr-based diversification (amination, etherification, thioetherification), enabling systematic evaluation of halogen substitution effects on hinge-region binding. The saturated THIQ core (pKa ~9.36) ensures aqueous solubility and salt-bridge interactions, overcoming solubility-limited assay performance. Procure alongside its 6-chloro analog (CAS 629658-00-0) to lock in the optimal substitution pattern before lead optimization. Available as a custom synthesis item; inquire for precise pricing and lead times.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
CAS No. 1283887-49-9
Cat. No. B1488649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1283887-49-9
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC=CN=C3Cl
InChIInChI=1S/C13H12ClN3/c14-12-13(16-7-6-15-12)17-8-5-10-3-1-2-4-11(10)9-17/h1-4,6-7H,5,8-9H2
InChIKeyFWEGBQRGSLCRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1283887-49-9): Structural Identity and Procurement Baseline


2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1283887-49-9; molecular formula C₁₃H₁₂ClN₃; molecular weight 245.71 g/mol) is a heterocyclic compound composed of a fully saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) core N-substituted with a 3-chloropyrazine ring . It belongs to the privileged THIQ scaffold class, which is widely represented in natural alkaloids and synthetic bioactive molecules with documented anticancer, antimicrobial, and neuroprotective activities [1]. The compound is typically supplied at ≥95% purity and functions primarily as a research intermediate and screening building block .

Why 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Seemingly Similar Analogs


Superficially similar analogs such as 2-(6-chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0) or 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057281-51-2) share the same molecular formula or core scaffold, yet differ critically in the position and nature of the halogen substituent on the pyrazine ring . In pyrazine chemistry, the position of chlorine (C-3 vs. C-6) alters the ring's π-electron distribution, dipole moment, and reactivity toward nucleophilic aromatic substitution (SNAr), which directly impacts downstream derivatization routes and biological target engagement [1]. Additionally, substituting the saturated THIQ core with an aromatic isoquinoline eliminates the basic secondary amine (predicted pKa ~8–9) and removes the conformational flexibility that governs binding pocket accommodation [2]. These differences are not cosmetic; they are chemically deterministic for synthetic utility and target interaction profiles.

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Quantitative Comparator-Based Evidence for Differentiated Selection


Positional Isomerism: 3-Chloro vs. 6-Chloro Pyrazine Substitution Alters Electronic Landscape and SNAr Reactivity

The target compound bears chlorine at the pyrazine 3-position (adjacent to the ring nitrogen at position 2), whereas the commercially prevalent analog 2-(6-chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0) places chlorine at the 6-position (para to the point of N-linkage) . In pyrazine ring systems, the C-3 and C-6 positions are electronically non-equivalent due to the asymmetric arrangement of the two ring nitrogen atoms. Specifically, chlorine at C-3 resides adjacent to N-2 and experiences a different local electrostatic potential than chlorine at C-6, which is adjacent to N-5 [1]. Published studies on 3,5-dichloropyrazine systems demonstrate that the 3-position (when adjacent to an electron-withdrawing substituent at C-2) exhibits differential SNAr regioselectivity compared with the 5-position, with nucleophilic attack directed preferentially to the position para to the EWG [1]. This regiochemical distinction is directly translatable to the target compound: the C-3 chlorine is activated toward nucleophilic displacement by the adjacent ring nitrogen, offering a synthetic handle that the 6-chloro isomer cannot identically replicate.

Medicinal chemistry Pyrazine SAR Nucleophilic aromatic substitution

Core Saturation: Tetrahydroisoquinoline vs. Aromatic Isoquinoline Divergence in Basicity and Conformational Flexibility

The target compound contains a fully saturated THIQ core, distinguishing it from aromatic isoquinoline-substituted analogs. The saturated THIQ secondary amine exhibits a predicted pKa of approximately 9.36 (conjugate acid), compared with aromatic isoquinoline (pKa ~5.4) [1]. This ~4 log unit difference in basicity means the target compound is predominantly protonated at physiological pH, which critically affects solubility, membrane permeability, and binding to negatively charged residues in target protein pockets. Conformationally, the saturated THIQ ring adopts a half-chair conformation with the N-substituent occupying either an equatorial or axial orientation, whereas aromatic isoquinoline is a rigid planar system. This flexibility allows the 3-chloropyrazine moiety to sample a broader range of spatial orientations relative to the phenyl ring, which can be advantageous for induced-fit binding to kinase hinge regions or allosteric sites [2].

Physicochemical profiling Scaffold classification Conformational analysis

Scaffold Privilege: THIQ Core Is Validated Across Multiple Kinase Inhibitor Chemotypes

The THIQ scaffold has been repeatedly validated in kinase inhibitor drug discovery. The structurally related compound SAR-020106, which combines an isoquinoline moiety with a pyrazine-2-carbonitrile system, achieves an IC₅₀ of 13.3 nM against human CHK1 kinase with excellent selectivity over CHK2 [1]. Additionally, pyrazoloisoquinoline derivatives have been patented as NIK (NF-κB-inducing kinase) inhibitors [2], and tetrahydroisoquinoline-based PDK (pyruvate dehydrogenase kinase) inhibitors have been disclosed in patent WO-2015040424-A1 [3]. While the target compound itself lacks published target-specific IC₅₀ data, the confluence of the THIQ scaffold with a chloropyrazine substituent places it at the intersection of multiple validated kinase-targeting chemotypes. The chloropyrazine moiety mimics the aminopyrazine core found in published NEK2 inhibitors (e.g., from the J. Med. Chem. 2010 NEK2 series [4]), where the pyrazine nitrogen atoms act as hinge-binding hydrogen bond acceptors.

Kinase inhibition Privileged scaffold Drug discovery

Hydrogen Bond Acceptor Capacity: Pyrazine Ring Nitrogen Atoms Provide Dual HBA Interaction Sites

The pyrazine ring in the target compound contains two nitrogen atoms (at positions 1 and 4 of the pyrazine ring) that serve as hydrogen bond acceptors (HBAs). A systematic analysis of the RCSB PDB database has established that pyrazine nitrogen atoms participate in hydrogen bonds as acceptors in >80% of crystallographically characterized protein-ligand complexes containing pyrazine-based ligands, with the most frequent interaction being a hydrogen bond from a backbone NH or side-chain donor to the pyrazine nitrogen [1]. In the target compound, one pyrazine nitrogen is adjacent to the chloro substituent (N-2) and the other (N-5) is remote from it; these two nitrogens present electronically differentiated HBA environments due to the electron-withdrawing effect of chlorine, which polarizes the ring. By contrast, the dechlorinated analog 2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057281-51-2) presents two electronically equivalent pyrazine nitrogens, offering less differentiated molecular recognition [2].

Molecular recognition Hinge binding Hydrogen bonding

2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Evidence-Supported Research and Industrial Application Scenarios


Kinase-Focused Fragment Library Design Using the 3-Chloropyrazine as a Synthetic Vector

Based on the validated kinase-targeting precedent of the THIQ-pyrazine scaffold (e.g., SAR-020106 for CHK1 at 13.3 nM IC₅₀) [1] and the NEK2 aminopyrazine inhibitor series [2], procurement of this compound is justified as a core scaffold for kinase-focused fragment library construction. The chlorine at pyrazine C-3 provides a chemically tractable handle for SNAr-based diversification (amination, etherification, thioetherification) to generate focused arrays exploring substituent effects on kinase hinge-region binding [3]. The saturated THIQ amine can be further functionalized (acylation, sulfonylation, reductive amination) to probe ribose-pocket or solvent-exposed channel interactions.

Positional Isomer Comparator Studies in Pyrazine SAR Campaigns

In structure-activity relationship programs where the optimal halogen substitution pattern on the pyrazine ring is under investigation, this 3-chloro isomer serves as an essential comparator to the 6-chloro analog (CAS 629658-00-0). The non-equivalent electronic environments of the two pyrazine positions—C-3 adjacent to N-2 vs. C-6 adjacent to N-5—produce measurably different SNAr reactivity profiles [3]. Procuring both isomers enables systematic evaluation of how chlorine placement affects target binding affinity, cellular potency, and metabolic stability, allowing the medicinal chemistry team to lock in the optimal substitution pattern before committing to costly lead optimization.

Physicochemical Property Modulation via Saturated THIQ Core Selection

The saturated THIQ core of the target compound (predicted pKa ~9.36) [4] confers aqueous solubility advantages at physiological pH due to >99% protonation of the secondary amine, compared with aromatic isoquinoline analogs (pKa ~5.4, <1% protonated). This property is advantageous for biochemical assay development where target engagement is measured in aqueous buffer systems. Additionally, the protonated amine can form salt bridges with acidic protein residues (Asp, Glu), providing a binding contribution not available from neutral aromatic isoquinoline analogs. Procurement of the THIQ variant is therefore indicated when solubility-limited assay performance or specific amine-mediated binding interactions are critical experimental parameters.

Synthetic Intermediate for Advanced Pyrazinoisoquinoline Derivatives

The 3-chloropyrazine moiety can undergo SNAr displacement with a broad range of N-, O-, and S-nucleophiles to generate diverse 3-substituted pyrazine-THIQ conjugates [5]. This reactivity profile positions the compound as a versatile late-stage diversification intermediate for generating screening libraries. Published methods for microwave-accelerated SNAr on chloropyrazines report yields up to 99% within minutes [5], indicating that the compound is amenable to high-throughput parallel synthesis workflows, a practical advantage for industrial-scale library production.

Quote Request

Request a Quote for 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.